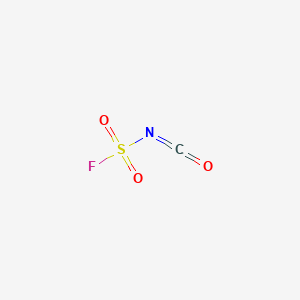
Fluorosulfonyl isocyanate
描述
Fluorosulfonyl isocyanate is a chemical compound with the molecular formula CFNO3S. It is known for its unique reactivity and stability, making it a valuable compound in various chemical processes. The compound contains a fluorosulfonyl group (FSO2) and an isocyanate group (NCO), which contribute to its diverse chemical behavior.
准备方法
Fluorosulfonyl isocyanate can be synthesized through several methods. One common approach involves the halogen exchange reaction of chlorosulfonyl isocyanate with a fluoride source . This reaction typically requires controlled conditions to ensure the stability of the product. Another method involves the direct fluorosulfonylation of suitable precursors using fluorosulfonyl radicals . This method is efficient and provides high yields of the desired product.
化学反应分析
Fluorosulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols and amines to form fluorosulfonyl carbamates and ureas.
Addition Reactions: The compound can participate in cycloaddition reactions with alkynes to form oxathiazine derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity can be influenced by the presence of other functional groups.
Common reagents used in these reactions include alcohols, amines, and alkynes. The major products formed from these reactions are fluorosulfonyl carbamates, ureas, and oxathiazine derivatives.
科学研究应用
Fluorosulfonyl isocyanate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a bis-electrophilic linker in the stepwise attachment of alcohol and amine modules, facilitating the creation of complex molecules.
Battery Technology: The compound is utilized as an electrolyte additive in lithium-ion batteries to improve the interface between the graphite anode and the electrolyte, enhancing battery performance.
Drug Discovery: This compound is employed in the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It is used to modify polymers for applications such as proton exchange membrane fuel cells (PEMFCs).
作用机制
The mechanism of action of fluorosulfonyl isocyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group (NCO) reacts with these nucleophiles to form stable carbamate and urea linkages . The fluorosulfonyl group (FSO2) enhances the compound’s electrophilicity, making it highly reactive under mild conditions. This reactivity is crucial for its applications in organic synthesis and materials science.
相似化合物的比较
Fluorosulfonyl isocyanate can be compared with similar compounds such as chlorosulfonyl isocyanate and hexafluoroisopropyl N-fluorosulfonyl carbamate:
Chlorosulfonyl Isocyanate: This compound is also highly reactive but is more corrosive and moisture-sensitive compared to this compound.
Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: This compound is more stable and easier to handle, making it a safer alternative for laboratory use.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound for various scientific applications.
属性
IUPAC Name |
N-(oxomethylidene)sulfamoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CFNO3S/c2-7(5,6)3-1-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIMPDXRFCFBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)F)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495-51-8 | |
| Record name | Fluorosulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROSULFONYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the general reactivity of Fluorosulfonyl isocyanate?
A1: this compound (FSO2NCO) is a highly reactive compound that readily undergoes addition reactions with various nucleophiles. [, , ] It can react with:
- N,N-Dialkylsulfamides: Forming N-fluorosulfonyl-N′-(dialkylsulfamoyl)ureas, which can further decompose into sulfamoyl fluorides upon heating. [, ]
- Tertiary Amines and Phosphines: Yielding 1:1 adducts. []
- Aldehydes: Reacting at low temperatures in a 1:2 molar ratio to form dioxazinone derivatives. []
- Ketones: Demonstrating diverse reactivity depending on the ketone's structure, including α-substitution to form N-(halogen sulfonyl)-β-keto carboxylic acid amides and cycloaddition reactions with α,β-unsaturated ketones to produce oxazinones. []
- Tetrasulfur tetranitride (S4N4): Forming monoaddition compounds via a 1,4-cycloaddition mechanism. []
Q2: What is known about the structure of this compound?
A2: Molecular Formula: FSO2NCO* Molecular Weight:* 127.07 g/mol
Q3: Are there any applications of this compound in material science?
A3: Yes, research suggests that this compound can be used to modify polymers for applications like proton exchange membrane fuel cells (PEMFCs). For example, it has been employed in the synthesis of sulfonylimided poly(phenylene) membranes. These membranes were created through a multistep process involving the polymerization of N-methyl isatin and biphenyl via superacid-catalyzed polyhydroxy alkylation, followed by reaction with this compound. []
Q4: How has computational chemistry been used to study this compound?
A4: Computational methods like Outer Valence Green Function (OVGF) and Partial Third Order (P3) calculations have been employed to predict and interpret the photoelectron spectrum of this compound, providing insights into its electronic structure. []
Q5: What safety considerations should be taken into account when working with this compound?
A5: this compound is a highly reactive compound, and appropriate safety precautions should be taken when handling it. It is corrosive and moisture-sensitive. Compared to liquid chlorosulfonyl isocyanate (CSI) and this compound, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), a potential alternative, exhibits greater stability and ease of handling, making it a potentially safer option for laboratory use. [] Always consult the relevant safety data sheets and handle this compound in a well-ventilated area using appropriate personal protective equipment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


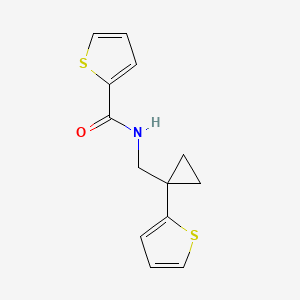
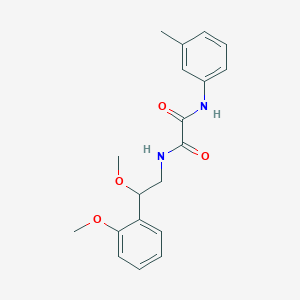

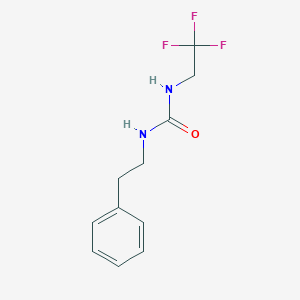
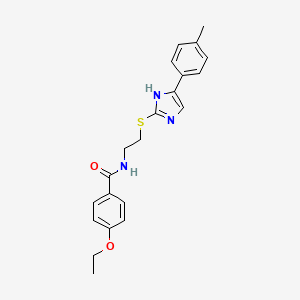
![[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2967201.png)

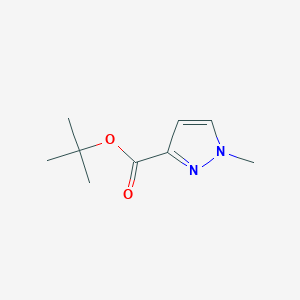
![2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2967207.png)
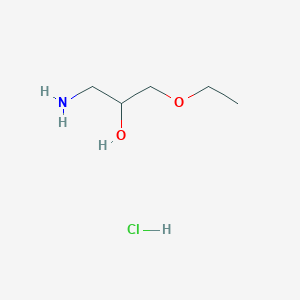
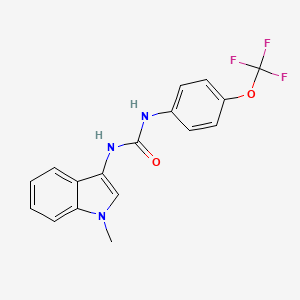
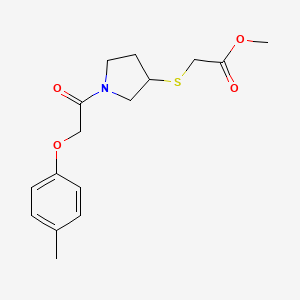
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2967216.png)
![2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2967217.png)
